Cas no 340301-17-9 (1-(2,3-dichlorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione)
1-(2,3-dichlorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione Chemical and Physical Properties
Names and Identifiers
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- 1-(2,3-dichlorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
- 1-(2,3-dichlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione
- STK202130
- 1-(2,3-Dichlorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
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- Inchi: 1S/C10H6Cl2N2O2S/c11-5-2-1-3-6(9(5)12)14-8(16)4-7(15)13-10(14)17/h1-3H,4H2,(H,13,15,17)
- InChI Key: IRBBGYUPHOZQPR-UHFFFAOYSA-N
- SMILES: ClC1C(=C([H])C([H])=C([H])C=1N1C(N([H])C(C([H])([H])C1=O)=O)=S)Cl
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 1
- Complexity: 377
- XLogP3: 2.4
- Topological Polar Surface Area: 81.5
1-(2,3-dichlorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6479349-0.05g |
1-(2,3-dichlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione |
340301-17-9 | 95% | 0.05g |
$174.0 | 2023-05-30 | |
| Enamine | EN300-6479349-0.1g |
1-(2,3-dichlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione |
340301-17-9 | 95% | 0.1g |
$257.0 | 2023-05-30 | |
| Enamine | EN300-6479349-0.25g |
1-(2,3-dichlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione |
340301-17-9 | 95% | 0.25g |
$367.0 | 2023-05-30 | |
| Enamine | EN300-6479349-0.5g |
1-(2,3-dichlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione |
340301-17-9 | 95% | 0.5g |
$579.0 | 2023-05-30 | |
| Enamine | EN300-6479349-1.0g |
1-(2,3-dichlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione |
340301-17-9 | 95% | 1g |
$743.0 | 2023-05-30 | |
| Enamine | EN300-6479349-2.5g |
1-(2,3-dichlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione |
340301-17-9 | 95% | 2.5g |
$1454.0 | 2023-05-30 | |
| Enamine | EN300-6479349-5.0g |
1-(2,3-dichlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione |
340301-17-9 | 95% | 5g |
$2152.0 | 2023-05-30 | |
| Enamine | EN300-6479349-10.0g |
1-(2,3-dichlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione |
340301-17-9 | 95% | 10g |
$3191.0 | 2023-05-30 | |
| Aaron | AR02870E-50mg |
1-(2,3-dichlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione |
340301-17-9 | 95% | 50mg |
$265.00 | 2025-03-11 | |
| Aaron | AR02870E-100mg |
1-(2,3-dichlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione |
340301-17-9 | 95% | 100mg |
$379.00 | 2025-03-11 |
1-(2,3-dichlorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione Related Literature
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
Additional information on 1-(2,3-dichlorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
1-(2,3-Dichlorophenyl)-2-Thioxodihydropyrimidine-4,6(1H,5H)-Dione: A Comprehensive Overview
The compound 1-(2,3-dichlorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione, identified by the CAS number 340301-17-9, is a fascinating molecule with significant potential in various fields of chemistry and pharmacology. This compound belongs to the class of thioxodihydropyrimidinediones, which are known for their unique structural features and diverse biological activities. The molecule's structure is characterized by a dihydropyrimidine ring system substituted with a 2,3-dichlorophenyl group and a thio group at the 2-position. These structural elements contribute to its intriguing chemical properties and biological functionalities.
Recent studies have highlighted the importance of thioxodihydropyrimidinediones in drug discovery and development. Researchers have explored the potential of these compounds as inhibitors of various enzymes, including histone deacetylases (HDACs) and protein kinases. The substitution pattern of the phenyl group in this compound plays a crucial role in determining its bioactivity. The presence of chlorine atoms at the 2 and 3 positions of the phenyl ring introduces electron-withdrawing effects, which can enhance the compound's ability to interact with target proteins. This makes 1-(2,3-dichlorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione a promising candidate for further exploration in medicinal chemistry.
The synthesis of this compound involves a multi-step process that typically begins with the preparation of the dihydropyrimidine ring system. The introduction of the thio group at the 2-position is achieved through a sulfur insertion reaction, while the substitution of the phenyl group requires careful control over reaction conditions to ensure regioselectivity. Recent advancements in synthetic methodologies have enabled chemists to optimize these steps, leading to higher yields and improved purity of the final product. Such optimizations are critical for scaling up production if this compound is to be used in clinical applications.
In terms of pharmacological activity, 1-(2,3-dichlorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has shown potential as an anti-inflammatory agent. Studies conducted in vitro have demonstrated its ability to inhibit pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). These findings suggest that the compound could be developed into a therapeutic agent for conditions characterized by chronic inflammation, such as rheumatoid arthritis or inflammatory bowel disease.
Beyond its pharmacological applications, this compound has also been investigated for its potential use in agrochemicals. Research indicates that it may possess insecticidal properties due to its ability to disrupt key metabolic pathways in insects. This dual functionality underscores the versatility of thioxodihydropyrimidinediones and highlights their importance as a class of compounds worth further exploration.
The future of this compound lies in continued research aimed at understanding its mechanism of action at a molecular level. Advanced techniques such as X-ray crystallography and molecular docking studies can provide insights into how it interacts with target proteins. Additionally, preclinical studies are necessary to evaluate its safety profile and efficacy in animal models before it can be considered for human trials.
In conclusion, 1-(2,3-dichlorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione, with its unique structure and diverse biological activities, represents a valuable addition to the arsenal of compounds being explored for therapeutic and agricultural applications. As research progresses, it is anticipated that this compound will find new uses and contribute significantly to various industries.
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